N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Vorbereitungsmethoden
The synthesis of N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Analyse Chemischer Reaktionen
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential antioxidant and antibacterial activities . In medicine, it is explored for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and analgesic properties . Additionally, this compound has industrial applications in the production of plastics, rubber, and paper .
Wirkmechanismus
The mechanism of action of N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects. Similarly, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide can be compared with other similar compounds, such as other benzanilides and pyridazine derivatives These compounds share structural similarities but may differ in their specific functional groups and substituents For example, other benzanilides may have different alkyl or aryl groups attached to the anilide moiety, leading to variations in their chemical reactivity and biological activities
Eigenschaften
Molekularformel |
C22H24N4O |
---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C22H24N4O/c1-2-3-7-15-23-22(27)18-11-8-12-19(16-18)24-21-14-13-20(25-26-21)17-9-5-4-6-10-17/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,23,27)(H,24,26) |
InChI-Schlüssel |
SPBOLYLYTKTZON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.